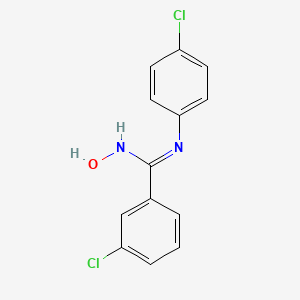

3-chloro-N-(4-chlorophenyl)-N'-hydroxybenzenecarboximidamide

CAS No.: 866049-32-3

Cat. No.: VC5487151

Molecular Formula: C13H10Cl2N2O

Molecular Weight: 281.14

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 866049-32-3 |

|---|---|

| Molecular Formula | C13H10Cl2N2O |

| Molecular Weight | 281.14 |

| IUPAC Name | 3-chloro-N'-(4-chlorophenyl)-N-hydroxybenzenecarboximidamide |

| Standard InChI | InChI=1S/C13H10Cl2N2O/c14-10-4-6-12(7-5-10)16-13(17-18)9-2-1-3-11(15)8-9/h1-8,18H,(H,16,17) |

| Standard InChI Key | MMTGWOMTQJFMQO-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC(=C1)Cl)C(=NC2=CC=C(C=C2)Cl)NO |

Introduction

Chemical Structure and Nomenclature

Structural Features

3-Chloro-N-(4-chlorophenyl)-N'-hydroxybenzenecarboximidamide (molecular formula: C₁₃H₁₀Cl₂N₂O) consists of a benzene ring substituted with a chlorine atom at the 3-position. The carboximidamide group (-C(=NH)-NHOH) is further functionalized with a 4-chlorophenyl moiety at the N-position (Figure 1). The planar aromatic system and electron-withdrawing chloro groups influence its electronic distribution, reactivity, and intermolecular interactions .

Key Structural Attributes:

-

Chloro Substituents: The 3-chloro and 4-chlorophenyl groups enhance electrophilicity and steric bulk.

-

Hydroxylamine Functionalization: The N'-hydroxy group participates in hydrogen bonding and redox reactions.

-

Conjugation: Extended π-system across the benzene and carboximidamide groups facilitates charge delocalization.

Synthesis and Characterization

Synthetic Routes

The compound is synthesized via sequential functionalization of benzenecarboximidamide precursors. A plausible pathway involves:

-

Formation of Amidoxime Intermediate:

-

N-Arylation:

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, DMSO-d₆):

-

¹³C NMR (101 MHz, DMSO-d₆):

Infrared (IR) Spectroscopy

-

Peaks at 1659 cm⁻¹ (C=N stretch), 1728 cm⁻¹ (C=O from intermediates), and 3323 cm⁻¹ (N-H/O-H stretch) .

Physicochemical Properties

Thermodynamic Parameters

Stability and Reactivity

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume